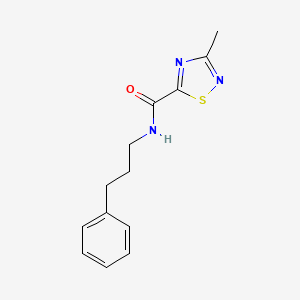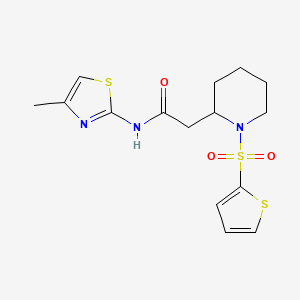
1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one, also known as TBP or TBPB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TBPB belongs to the family of pyridine compounds and has a molecular formula of C14H20N2O.
Mécanisme D'action
The mechanism of action of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is not fully understood, but it is believed to work by improving the charge transport properties of organic semiconductors. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB acts as a hole-transporting material by facilitating the movement of positively charged holes through the organic layer, which improves the efficiency of the device.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB. However, studies have shown that 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is relatively non-toxic and does not cause significant harm to living organisms. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has been used in cell culture studies to investigate its effects on cell viability and proliferation, which have shown that 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB does not have a significant impact on these parameters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB in lab experiments is its high purity and stability, which makes it an ideal material for use in organic electronics. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is its high cost, which may limit its use in large-scale applications.
Orientations Futures
There are several future directions for research on 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB. One area of interest is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the investigation of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB's potential applications in other fields of science, such as catalysis and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB and its potential effects on living organisms.
Méthodes De Synthèse
The synthesis of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB involves the condensation reaction between 4-tert-butyl-2,6-dimethylphenol and 3,6-dihydro-2H-pyridine-1-carbaldehyde in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB is in the field of organic electronics. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has been used as a hole-transporting material in organic solar cells, which has shown promising results in improving their efficiency and stability. 1-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-oneB has also been used as a dopant in organic light-emitting diodes, which has led to the development of high-performance devices with low operating voltages.
Propriétés
IUPAC Name |
1-(4-tert-butyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-5-11(14)13-8-6-10(7-9-13)12(2,3)4/h5-6H,1,7-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXSPRPSBLRGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841641.png)
![(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2841643.png)

![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)



![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)

![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)
![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841659.png)


![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2841664.png)